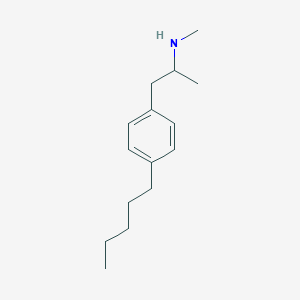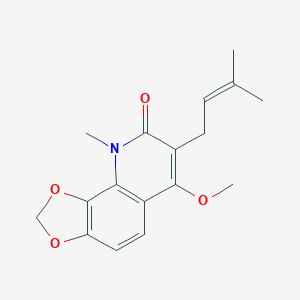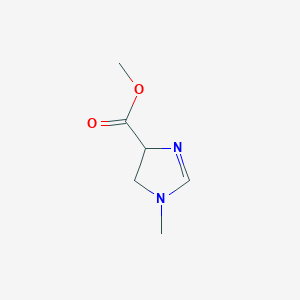
Methyl 1-methyl-2-imidazoline-4-carboxylate
Descripción general
Descripción
Methyl 1-methyl-2-imidazoline-4-carboxylate, also known as MMIC, is a chemical compound that has been extensively studied for its various biological activities. It is a synthetic molecule that has been found to have potential applications in the field of medicine and research.
Mecanismo De Acción
The mechanism of action of Methyl 1-methyl-2-imidazoline-4-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 and inducible nitric oxide synthase. Methyl 1-methyl-2-imidazoline-4-carboxylate has also been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-methyl-2-imidazoline-4-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation products in cells exposed to oxidative stress. Methyl 1-methyl-2-imidazoline-4-carboxylate has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in cells exposed to inflammatory stimuli. In addition, Methyl 1-methyl-2-imidazoline-4-carboxylate has been shown to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-methyl-2-imidazoline-4-carboxylate has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It has been extensively studied for its various biological activities, and its mechanism of action is well understood. However, there are also some limitations to using Methyl 1-methyl-2-imidazoline-4-carboxylate in lab experiments. It has low solubility in water and may require the use of organic solvents for its administration. In addition, its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of Methyl 1-methyl-2-imidazoline-4-carboxylate. One area of research could be the development of more efficient synthesis methods that can produce Methyl 1-methyl-2-imidazoline-4-carboxylate in higher yields. Another area of research could be the investigation of the potential of Methyl 1-methyl-2-imidazoline-4-carboxylate as a therapeutic agent for various diseases, including cancer and inflammatory disorders. The development of novel delivery systems for Methyl 1-methyl-2-imidazoline-4-carboxylate could also be an area of future research. Furthermore, the exploration of the potential of Methyl 1-methyl-2-imidazoline-4-carboxylate as a lead compound for the development of new drugs with improved efficacy and safety profiles could be an exciting area of research.
Aplicaciones Científicas De Investigación
Methyl 1-methyl-2-imidazoline-4-carboxylate has been extensively studied for its various biological activities, including its potential as an anti-inflammatory agent, antioxidant, and anti-tumor agent. It has been found to have a protective effect against oxidative stress and inflammation-induced damage in various cell types. Methyl 1-methyl-2-imidazoline-4-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
methyl 1-methyl-4,5-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-3-5(7-4-8)6(9)10-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUSJNTYIZUJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590932 | |
| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-2-imidazoline-4-carboxylate | |
CAS RN |
17289-17-7 | |
| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

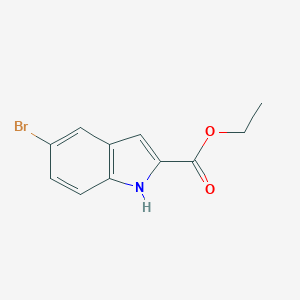

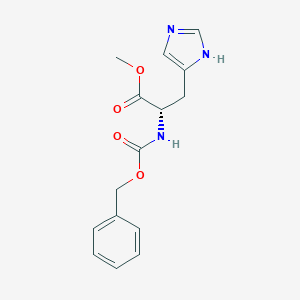
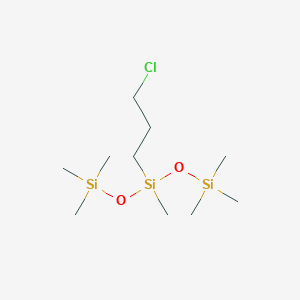
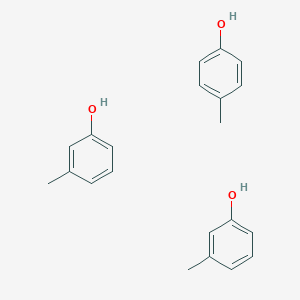

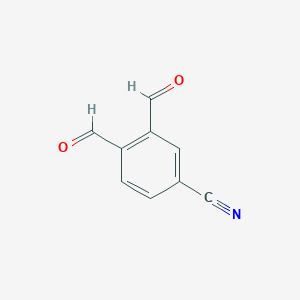
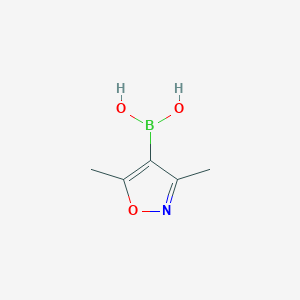
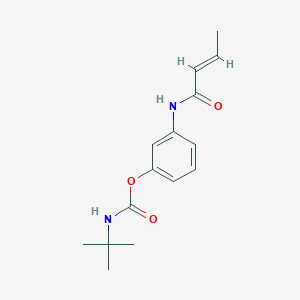
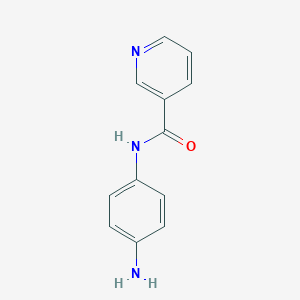
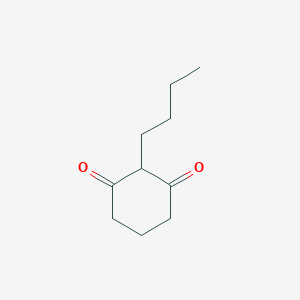
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
